3-(1,2,5-Thiadiazol-3-yl)propan-1-ol
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Overview
Description
3-(1,2,5-Thiadiazol-3-yl)propan-1-ol is an organic compound that features a thiadiazole ring attached to a propanol group. Thiadiazoles are a class of heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2,5-Thiadiazol-3-yl)propan-1-ol typically involves the reaction of thiadiazole derivatives with appropriate reagents. One common method involves the reaction of 1,2,5-thiadiazole-3-carboxylic acid with a reducing agent to form the corresponding alcohol. Another approach is the nucleophilic substitution reaction where a thiadiazole derivative reacts with a suitable alkylating agent to introduce the propanol group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, efficient catalysts, and controlled reaction environments to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(1,2,5-Thiadiazol-3-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The thiadiazole ring can be reduced under specific conditions to form different derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the thiadiazole ring or the propanol group are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the thiadiazole ring or the propanol chain.
Scientific Research Applications
3-(1,2,5-Thiadiazol-3-yl)propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new pharmaceuticals.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of agrochemicals, dyes, and polymers due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of 3-(1,2,5-Thiadiazol-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in microbial metabolism. In medicinal applications, the compound may interact with cellular receptors or enzymes, modulating signaling pathways and exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(1,2,4-Thiadiazol-3-yl)propan-1-ol: Similar structure but with a different arrangement of nitrogen atoms in the ring.
3-(1,3,4-Thiadiazol-3-yl)propan-1-ol: Another isomer with a different nitrogen arrangement.
3-(1,2,5-Thiadiazol-3-yl)ethanol: Similar compound with a shorter carbon chain.
Uniqueness
3-(1,2,5-Thiadiazol-3-yl)propan-1-ol is unique due to its specific arrangement of sulfur and nitrogen atoms in the thiadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C5H8N2OS |
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Molecular Weight |
144.20 g/mol |
IUPAC Name |
3-(1,2,5-thiadiazol-3-yl)propan-1-ol |
InChI |
InChI=1S/C5H8N2OS/c8-3-1-2-5-4-6-9-7-5/h4,8H,1-3H2 |
InChI Key |
DOYTUCMBYWGGFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=NSN=C1CCCO |
Origin of Product |
United States |
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